N-(thiophen-2-ylmethyl)adamantan-2-amine
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Overview
Description
N-(thiophen-2-ylmethyl)adamantan-2-amine is a compound that combines the structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiophene is a sulfur-containing heterocycle known for its aromatic properties. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)adamantan-2-amine typically involves the reaction of adamantan-2-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)adamantan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-(thiophen-2-ylmethyl)adamantan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)adamantan-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For example, it has been shown to inhibit the enzyme 11β-HSD1, which is involved in the regulation of glucocorticoid activity. Additionally, its structural similarity to other adamantane derivatives suggests it may interact with NMDA receptors, contributing to its analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(adamantan-2-yl)-2-phenylethylamine
- 2-(adamantan-2-yl)-2-(2-thienyl)ethylamine hydrochloride
- 2-(adamantan-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Uniqueness
N-(thiophen-2-ylmethyl)adamantan-2-amine is unique due to the combination of the adamantane and thiophene structures. This combination imparts both rigidity and aromaticity to the molecule, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of stability and specificity for certain molecular targets.
Properties
Molecular Formula |
C15H21NS |
---|---|
Molecular Weight |
247.4g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C15H21NS/c1-2-14(17-3-1)9-16-15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,10-13,15-16H,4-9H2 |
InChI Key |
LIQMOXDEJXZZNV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CS4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=CS4 |
Origin of Product |
United States |
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